molecular formula C17H16ClNO3 B14546237 6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one CAS No. 61974-13-8

6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one

Cat. No.: B14546237
CAS No.: 61974-13-8
M. Wt: 317.8 g/mol
InChI Key: IFWMLYHIEXEVER-UHFFFAOYSA-N
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Description

6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one is a chemical compound known for its unique structure and properties It is a morpholine derivative with a phenyl group and a chlorophenoxy group attached to its molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with 4-phenylmorpholine under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Chlorophenoxy)methyl]-4-phenylmorpholin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61974-13-8

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

6-[(2-chlorophenoxy)methyl]-4-phenylmorpholin-2-one

InChI

InChI=1S/C17H16ClNO3/c18-15-8-4-5-9-16(15)21-12-14-10-19(11-17(20)22-14)13-6-2-1-3-7-13/h1-9,14H,10-12H2

InChI Key

IFWMLYHIEXEVER-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)CN1C2=CC=CC=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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